

Technical Guide: (4-(Butylsulfinyl)phenyl)boronic acid

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Compound of Interest

Compound Name: (4-(Butylsulfinyl)phenyl)boronic acid

Cat. No.: B580990

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CAS Number: 1217501-01-3

An In-depth Technical Resource for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **(4-(Butylsulfinyl)phenyl)boronic acid**, a molecule of increasing interest in medicinal chemistry and organic synthesis. This document details its chemical properties, synthesis, and potential applications, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

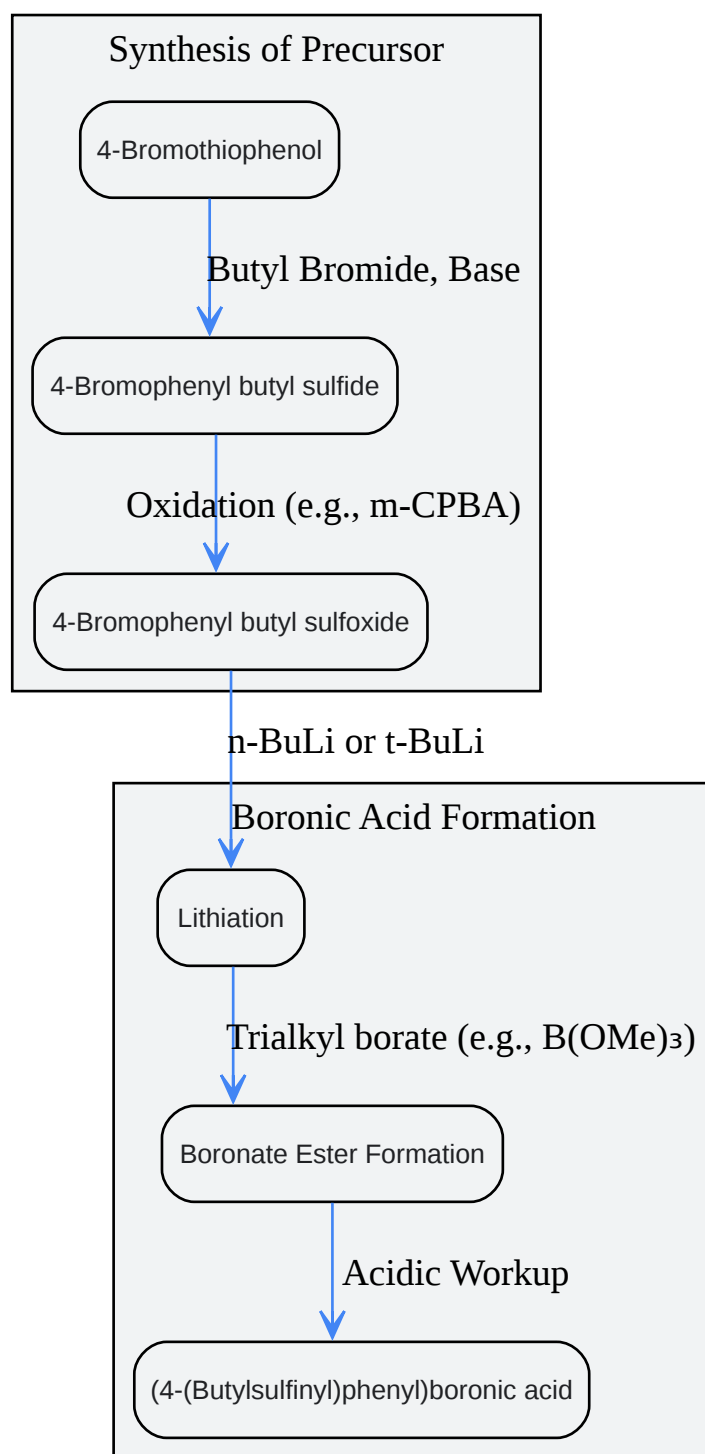
(4-(Butylsulfinyl)phenyl)boronic acid is a solid organoboron compound. The sulfinyl group, a chiral center, introduces specific steric and electronic properties that can be exploited in the design of targeted therapeutic agents. A summary of its key properties is provided in the table below.

Property	Value
CAS Number	1217501-01-3
Molecular Formula	C ₁₀ H ₁₅ BO ₃ S
Molecular Weight	226.10 g/mol
Appearance	Solid
Purity	Typically ≥97%

Synthesis of (4-(Butylsulfinyl)phenyl)boronic acid

While a specific, detailed protocol for the synthesis of **(4-(Butylsulfinyl)phenyl)boronic acid** is not readily available in public literature, a general and robust methodology for the preparation of substituted phenylboronic acids involves a bromo-lithium exchange followed by reaction with a borate ester. This common pathway is outlined below. The initial step would involve the synthesis of the corresponding 4-bromophenyl butyl sulfoxide.

A plausible synthetic workflow is depicted in the following diagram:



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Caption: General synthetic workflow for **(4-(Butylsulfinyl)phenyl)boronic acid**.

Experimental Protocol: General Synthesis of Arylboronic Acids via Bromo-Lithium Exchange

This protocol provides a general procedure that can be adapted for the synthesis of **(4-(Butylsulfinyl)phenyl)boronic acid** from 4-bromophenyl butyl sulfoxide.

Materials:

- 4-Bromophenyl butyl sulfoxide
- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in a suitable solvent
- Triisopropyl borate or Trimethyl borate
- Hydrochloric acid (HCl), aqueous solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

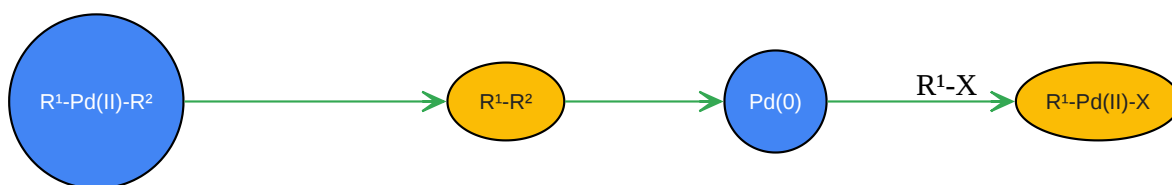
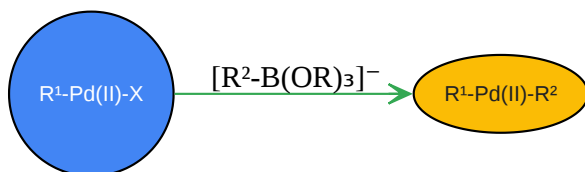
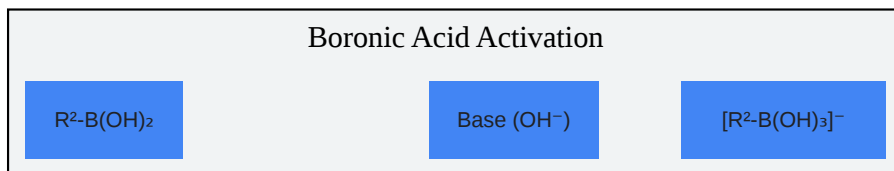
- Dissolve 4-bromophenyl butyl sulfoxide in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add a solution of n-BuLi or t-BuLi dropwise to the cooled solution. The reaction is typically monitored for completion by thin-layer chromatography (TLC).
- To the resulting aryllithium species, add trialkyl borate dropwise at -78 °C.
- Allow the reaction mixture to warm slowly to room temperature and stir for several hours.
- Quench the reaction by the slow addition of an aqueous solution of HCl.

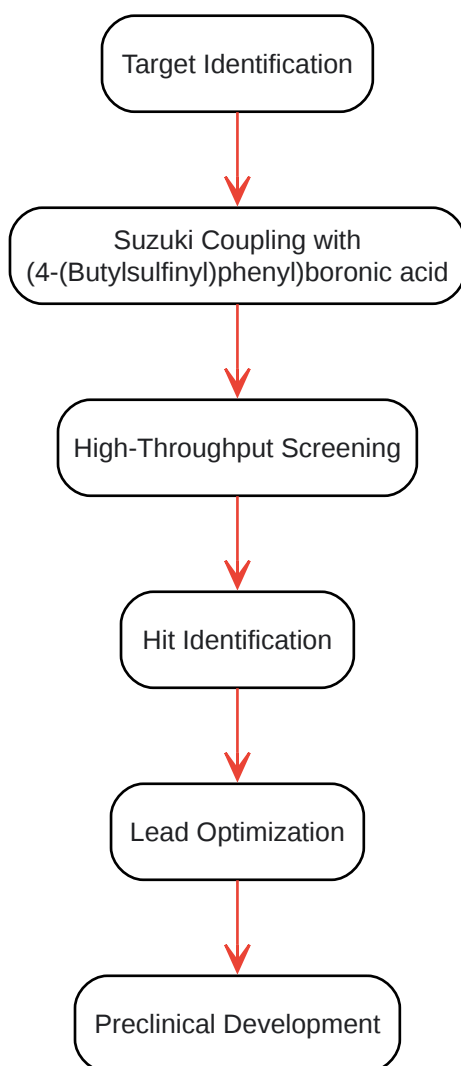
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 or Na_2SO_4 .
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude boronic acid.
- The crude product can be purified by recrystallization or column chromatography.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

Phenylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.^{[1][2]} **(4-(Butylsulfinyl)phenyl)boronic acid** can be utilized to introduce the butylsulfinylphenyl moiety into a wide range of organic molecules, a valuable strategy in the synthesis of complex pharmaceutical intermediates and other advanced materials.^[2]

The general catalytic cycle for the Suzuki-Miyaura coupling is illustrated below:





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References

- 1. www1.udel.edu [www1.udel.edu]
- 2. nbinno.com [nbinno.com]

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